8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol
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Overview
Description
8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a dimethyloctenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol typically involves the introduction of the benzenesulfinyl group to the octenol backbone. One common method involves the reaction of benzenesulfinyl chloride with 3,7-dimethyloct-6-en-1-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the preparation of benzenesulfinyl chloride, followed by its reaction with the octenol derivative under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Benzenesulfinyl Chloride: A precursor used in the synthesis of 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol.
3,7-Dimethyloct-6-en-1-ol: The backbone structure to which the benzenesulfinyl group is attached.
Benzenesulfonyl Chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness: this compound is unique due to the presence of both the benzenesulfinyl group and the dimethyloctenol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90165-62-1 |
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Molecular Formula |
C16H24O2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
8-(benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C16H24O2S/c1-14(11-12-17)7-6-8-15(2)13-19(18)16-9-4-3-5-10-16/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3 |
InChI Key |
LFEJWHASCIQDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CS(=O)C1=CC=CC=C1)CCO |
Origin of Product |
United States |
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